molecular formula C7H3Br2F3O B14064841 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene

Cat. No.: B14064841
M. Wt: 319.90 g/mol
InChI Key: HOGHPFFRJSNDIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. The reaction conditions often include the use of bromine (Br2) and a fluorinating agent such as hydrogen fluoride (HF) or fluorine gas (F2) . The reaction is usually carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while electrophilic substitution with nitric acid can produce nitro derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3,6-difluoro-4-methoxybenzene: Similar structure but lacks the fluoromethoxy group.

    1,2-Dibromo-4,5-difluoro-3-methoxybenzene: Similar structure with different positions of the substituents.

    1,4-Dibromo-2,5-difluoro-3-methoxybenzene: Another structural isomer with different substitution patterns.

Uniqueness

1,2-Dibromo-3,6-difluoro-4-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a fluoromethoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H3Br2F3O

Molecular Weight

319.90 g/mol

IUPAC Name

2,3-dibromo-1,4-difluoro-5-(fluoromethoxy)benzene

InChI

InChI=1S/C7H3Br2F3O/c8-5-3(11)1-4(13-2-10)7(12)6(5)9/h1H,2H2

InChI Key

HOGHPFFRJSNDIX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)Br)F)OCF

Origin of Product

United States

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